1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt
Description
The compound 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt (CAS: 6406-75-3) is a structurally complex anthraquinone derivative. Its molecular formula is C₂₂H₁₅N₃Na₂O₉S₂, with a molar mass of 583.48 g/mol . The anthracene core is functionalized at the 1,6-positions with sulfonate groups, while the 5- and 8-positions are substituted with amino and acetylamino-phenylamino groups, respectively. The disodium salt configuration enhances aqueous solubility, making it suitable for applications in dyes, pharmaceuticals, or biochemical research .
Key structural features include:
- Anthraquinone backbone: Provides planar aromaticity and redox activity.
- Sulfonate groups (1,6-positions): Confer hydrophilicity and ionic character.
Properties
CAS No. |
6846-21-5 |
|---|---|
Molecular Formula |
C22H15N3Na2O9S2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
disodium;8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
RDATXYOAATWVCR-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. One common method includes the sulfonation of anthracene, followed by nitration and reduction to introduce the amino groups. The acetylamino group is then introduced through acetylation reactions. The final step involves the conversion to the disodium salt form to enhance solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by reduction and acetylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid
Major Products Formed
The major products formed from these reactions include various substituted anthracenes and quinones, which have applications in dye synthesis and as intermediates in organic synthesis .
Scientific Research Applications
1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for dye production.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. The sulfonic acid groups enhance its binding affinity to certain proteins, while the acetylamino and amino groups contribute to its reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structurally related anthraquinone sulfonates and their distinguishing features:
Key Differences and Implications
Substituent Positions and Electronic Effects
- The target compound’s 1,6-sulfonate groups create a symmetric charge distribution, while the 8-position’s acetylamino-phenylamino group introduces steric bulk and hydrogen-bonding capacity .
- CAS 14835-74-6 () incorporates a reactive dichlorotriazine group, enabling covalent bonding to cellulose or proteins—a feature critical in textile dyes .
Solubility and Ionic Character
- The trisodium salt (CAS 14835-74-6) exhibits higher solubility in polar solvents due to three sulfonate groups, whereas the target compound’s disodium form balances solubility with moderate ionic strength .
- The methyl-substituted compound (CAS 83027-59-2) shows reduced hydrophilicity compared to the target compound, as methyl groups hinder water interaction .
Research Findings and Data Gaps
- Stability Data: notes that 1,5-anthracenedisulfonic acid derivatives are prone to photodegradation, suggesting the target compound may share similar vulnerabilities .
- Toxicity and Safety: No toxicity data is available for the target compound in the provided evidence, though sulfonated anthraquinones generally exhibit low acute toxicity .
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